Cas no 84000-07-7 (Fmoc-N-Me-Ala-OH)

Fmoc-N-Me-Ala-OH Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid

- FMOC-N-Me-Ala-OH

- N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-alanine

- (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid

- Fmoc-L-MeAla-OH

- Fmoc-Nalpha-methyl-L-alanine

- FMOC-N-Methyl-L-alanine

- Fmoc-N-α-Methyl-L-alanine

- Fmoc-MeAla-OH

- N-Fmoc-N-methyl-L-alanine

- L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-

- N-fmoc-N-methylalanine

- FMOC-N-methyl-alanine

- PubChem18933

- Fmoc-N-Methyl-Ala-OH

- Fmoc-N-a-methyl-L-alanine

- (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propa

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alanine (ACI)

- (2S)-2-([[(9H-Fluoren-9-yl)methoxy]carbonyl](methyl)amino)propanoic acid

- Fmoc-N-Me-Ala-OH

-

- MDL: MFCD00153384

- Inchi: 1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)/t12-/m0/s1

- Chiave InChI: JOFHWKQIQLPZTC-LBPRGKRZSA-N

- Sorrisi: C(C1C2C=CC=CC=2C2C=CC=CC1=2)OC(=O)N(C)[C@@H](C)C(=O)O

Proprietà calcolate

- Massa esatta: 325.13100

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 24

- Conta legami ruotabili: 5

- Complessità: 458

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 3.2

- Conta Tautomer: niente

- Superficie polare topologica: 66.8

Proprietà sperimentali

- Colore/forma: Polvere beige

- Densità: 1.2620

- Punto di fusione: 156.0 to 160.0 deg-C

- Coefficiente di ripartizione dell'acqua: Slightly soluble in water.

- PSA: 66.84000

- LogP: 3.34040

- Rotazione specifica: -18.5 º (c=1,DMF)

- Attività ottica: [α]20/D −18.5±1°, c = 1% in DMF

- Solubilità: (mg/m1)

Fmoc-N-Me-Ala-OH Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H315; H319; H335

- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Istruzioni di sicurezza: S22-S24/25

- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Classe di pericolo:IRRITANT

Fmoc-N-Me-Ala-OH Dati doganali

- CODICE SA:2922509090

- Dati doganali:

Codice doganale cinese:

2922509090Panoramica:

2922509090. altri amminoachole fenoli\amminoacidi fenoli ed altri amminoacidi ossigenati. IVA:17,0%. Tasso di rimborso delle imposte:13,0%. Condizioni normative:AB. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

Condizioni regolamentari:

A. Modulo di sdoganamento per le merci in entrata

B. Modulo di sdoganamento per le merci in uscitaCategoria ispezione e quarantena:

R. Vigilanza sanitaria e ispezione degli alimenti importati

S. Vigilanza sanitaria e ispezione degli alimenti esportatiRiassunto:

2922509090. altri amminoacalcoli fenoli, amminoacidi fenoli ed altri amminoacidi composti con funzione ossigenata. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

Fmoc-N-Me-Ala-OH Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB155281-50 g |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-alanine, 95%; . |

84000-07-7 | 95% | 50g |

€196.00 | 2023-05-08 | |

| Chemenu | CM100570-25g |

Fmoc-N-Me-Ala-OH |

84000-07-7 | 97% | 25g |

$143 | 2022-09-08 | |

| MedChemExpress | HY-W008235-10mM*1mLinDMSO |

Fmoc-N-Me-Ala-OH |

84000-07-7 | ≥97.0% | 10mM*1mLinDMSO |

¥550 | 2023-07-26 | |

| Key Organics Ltd | DS-1128-5MG |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid |

84000-07-7 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GU571-100g |

Fmoc-N-Me-Ala-OH |

84000-07-7 | 97+% | 100g |

1804.0CNY | 2021-08-04 | |

| abcr | AB155281-10 g |

N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-L-alanine, 95%; . |

84000-07-7 | 95% | 10g |

€83.80 | 2023-05-08 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63411-5g |

N-Fmoc-N-methyl-L-alanine, 95% |

84000-07-7 | 95% | 5g |

¥1613.00 | 2023-02-09 | |

| Chemenu | CM100570-50g |

Fmoc-N-Me-Ala-OH |

84000-07-7 | 97% | 50g |

$*** | 2023-05-29 | |

| AAPPTec | MFA101-5g |

Fmoc-MeAla-OH |

84000-07-7 | 5g |

$125.00 | 2024-07-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F53180-25g |

Fmoc-N-Me-Ala-OH |

84000-07-7 | 97% | 25g |

¥204.0 | 2023-09-07 |

Fmoc-N-Me-Ala-OH Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

1.2 Reagents: Diisopropylethylamine Solvents: Methanol , Dichloromethane ; 20 min

Synthetic Routes 3

Synthetic Routes 4

1.2 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Chloroform ; 10 h, rt

Synthetic Routes 5

1.2 Reagents: Trifluoroacetic acid , Triethylsilane Solvents: Chloroform ; 0 °C; 7 h, rt

Synthetic Routes 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.3 Reagents: Sodium carbonate Solvents: Water ; pH 9; rt → 0 °C

1.4 Solvents: 1,4-Dioxane ; 3 h, 0 °C

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Synthetic Routes 7

2.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt

Synthetic Routes 8

2.1 Reagents: Thioglycolic acid , Sodium methoxide Solvents: Methanol , Acetonitrile ; 40 min, 50 °C

3.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, pH 8, rt

4.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt

Synthetic Routes 9

2.1 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 1 h, pH 8, rt

3.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Toluene ; 1 h, rt

Synthetic Routes 10

Synthetic Routes 11

1.2 Solvents: Dimethylformamide ; 1 h, rt

2.1 Solvents: Dichloromethane ; 1 h, rt

3.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ; 3 h, rt

3.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

3.3 Reagents: Sodium carbonate Solvents: Water ; pH 9; rt → 0 °C

3.4 Solvents: 1,4-Dioxane ; 3 h, 0 °C

3.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Synthetic Routes 12

1.2 Reagents: Methanol , Diisopropylethylamine Solvents: Dichloromethane ; 10 min, rt

1.3 Solvents: Dichloromethane ; 4 h, rt

1.4 Reagents: Thiophenol , Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.5 Solvents: Dimethylformamide ; 2 h, rt

1.6 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt

1.7 Reagents: Acetic acid , 2,2,2-Trifluoroethanol Solvents: Dichloromethane ; 2 h, rt

Synthetic Routes 13

2.1 Reagents: Sodium thiophenolate Solvents: Dimethylformamide ; 3 h, rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

2.3 Reagents: Sodium carbonate Solvents: Water ; pH 9; rt → 0 °C

2.4 Solvents: 1,4-Dioxane ; 3 h, 0 °C

2.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Synthetic Routes 14

Synthetic Routes 15

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 12 h, rt

Fmoc-N-Me-Ala-OH Raw materials

- N-Fmoc-N-methyl-L-alanine benzhydyl ester

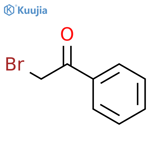

- 2-Bromoacetophenone

- N-methyl-N-nosyl-L-alanine phenacyl ester

- (9H-fluoren-9-yl)methyl chloroformate

- Fmoc-N-Me-Ala-OH

- (9H-Fluoren-9-yl)methyl (S)-4-methyl-5-oxooxazolidine-3-carboxylate

- N-methyl-L-alanine benzhydryl ester

- Fmoc-Ala-OH

- L-ALANINE, N-[(4-NITROPHENYL)SULFONYL]-

Fmoc-N-Me-Ala-OH Preparation Products

Fmoc-N-Me-Ala-OH Letteratura correlata

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

84000-07-7 (Fmoc-N-Me-Ala-OH) Prodotti correlati

- 112918-82-8(2,2'-((((9H-Fluoren-9-yl)methoxy)carbonyl)azanediyl)diacetic acid)

- 116861-26-8((((9H-Fluoren-9-yl)methoxy)carbonyl)-D-serine)

- 73724-45-5(Fmoc-Ser-OH)

- 79990-15-1(Fmoc-D-Ala-OH)

- 117398-49-9(Fmoc-Ala-OH (15N))

- 296261-32-0(2-((((9H-Fluoren-9-yl)methoxy)-carbonyl)amino)malonic acid)

- 77128-70-2(Fmoc-Sar-OH)

- 35661-39-3(Fmoc-Ala-OH)

- 35661-38-2(Fmoc-DL-Ala-OH)

- 82911-78-2(Fmoc-Ser-OMe)